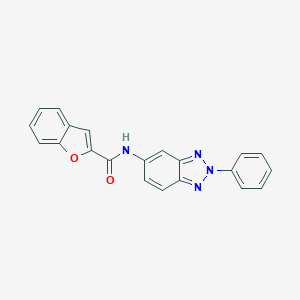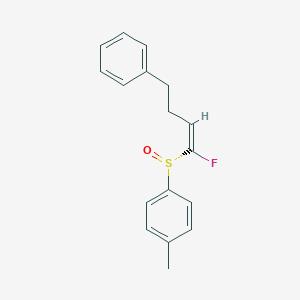
N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofurans and benzotriazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound allows it to exhibit interesting chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring followed by the introduction of the benzotriazole moiety. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Techniques such as continuous flow synthesis and high-throughput screening might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzofuran-2-carboxylic acid derivatives, while reduction could produce benzofuran-2-carboxylic acid amides with different substituents.
Aplicaciones Científicas De Investigación
N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran-2-carboxylic acid derivatives: Compounds with similar benzofuran structures but different substituents.
Benzotriazole derivatives: Compounds with similar benzotriazole structures but different substituents.
Uniqueness
N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide is unique due to its combined benzofuran and benzotriazole moieties, which confer distinct chemical and physical properties. This combination allows for versatile applications and potential advantages over other similar compounds.
Propiedades
Fórmula molecular |
C21H14N4O2 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
N-(2-phenylbenzotriazol-5-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H14N4O2/c26-21(20-12-14-6-4-5-9-19(14)27-20)22-15-10-11-17-18(13-15)24-25(23-17)16-7-2-1-3-8-16/h1-13H,(H,22,26) |
Clave InChI |
ATEVRWCYDAYKHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC5=CC=CC=C5O4 |
SMILES canónico |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC5=CC=CC=C5O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Methylphenyl)sulfonyl]-2,6-diphenylmorpholine](/img/structure/B342481.png)

![Methyl 2-[(1,2-dimethylpropyl)amino]-3-phenylpropanoate](/img/structure/B342485.png)

![1-Chloro-2-[4-(methylsulfanyl)phenyl]vinyl methyl sulfoxide](/img/structure/B342492.png)
![1-[(Fluoromethyl)sulfinyl]-4-methylbenzene](/img/structure/B342493.png)


![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-3-yl)-5-fluoro-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B342497.png)
![[5-fluoro-3-(9-methyl-5H-chromeno[4,3-b]pyridin-3-yl)-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B342498.png)
![[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-fluoro-1-benzofuran-2-yl](4-methylphenyl)methanone](/img/structure/B342499.png)
![6-[4,6-bis(4-methoxyphenyl)-2-pyridinyl]-4H-1,4-benzoxazin-3-one](/img/structure/B342505.png)
![6-[4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B342506.png)
![6-[2-(2-chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B342507.png)
